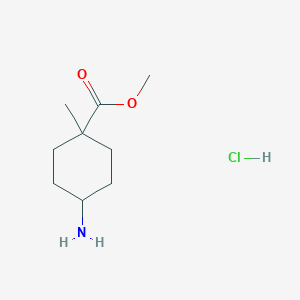
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is a chemical compound with a molecular formula of C8H15NO2·HCl. It is a white to almost white powder or crystalline substance. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride typically involves the esterification of cis-4-amino-1-methyl-cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- cis-4-amino-1-methyl-cyclohexanecarboxylic acid
- ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate
Uniqueness
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride (CAS No. 100707-54-8) is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- InChI Key : NHAYDXCUCXRAMF-UHFFFAOYSA-N
- Log P (octanol-water partition coefficient) : Varies between 0.0 to 1.48 depending on the method used for calculation, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride has been studied for its interactions with various biological targets:
- Receptor Modulation : This compound has shown potential in modulating receptor activity, particularly in the context of the autotaxin enzyme, which plays a role in lysophosphatidic acid (LPA) signaling pathways. This modulation can influence cellular processes such as proliferation and migration .
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways in bacteria .
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines, suggesting a possible role in cancer therapy. The mechanisms may involve apoptosis induction and necrosis under specific conditions .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of methyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by these pathogens.
Case Study 2: Cancer Cell Cytotoxicity
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The mechanism was linked to apoptosis and necrosis pathways, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 4-amino-1-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)5-3-7(10)4-6-9;/h7H,3-6,10H2,1-2H3;1H |
InChI Key |
FCTFNYQBCMDTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















